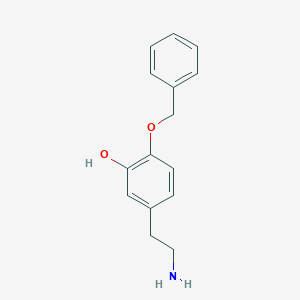

4-O-Benzyl Dopamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOXVIUXSFRYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340042 | |

| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94026-91-2 | |

| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-O-Benzyl Dopamine: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-O-Benzyl Dopamine, a derivative of the essential neurotransmitter dopamine, serves as a critical tool in contemporary neuroscience and medicinal chemistry. By selectively protecting the para-hydroxyl group of dopamine with a benzyl ether, this compound facilitates the exploration of dopaminergic pathways with enhanced specificity and provides a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-O-Benzyl Dopamine. Furthermore, it delves into its known and inferred biological activities, potential mechanisms of action, and established experimental protocols, providing researchers and drug development professionals with a foundational understanding of this pivotal molecule.

Introduction: The Strategic Importance of 4-O-Benzyl Dopamine

Dopamine, a catecholamine, plays a multifaceted role in the central nervous system, influencing motor control, motivation, reward, and cognitive function.[1] Dysregulation of dopaminergic signaling is implicated in a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[2] The study of dopamine's precise mechanisms and the development of targeted therapeutics are often hampered by the reactivity of its catechol moiety.

The strategic introduction of a benzyl group at the 4-position of the catechol ring to form 4-O-Benzyl Dopamine (also known as 5-(2-aminoethyl)-2-(phenylmethoxy)phenol) offers a solution to this challenge.[3][4] This modification provides a stable yet readily cleavable protecting group, enabling chemists to perform reactions at other sites of the dopamine molecule without affecting the sensitive catechol structure.[3] Moreover, the presence of the benzyl group can modulate the molecule's pharmacological profile, making 4-O-Benzyl Dopamine and its derivatives valuable probes for investigating the structure-activity relationships of dopamine receptor ligands.[5][6] This guide will elucidate the fundamental chemical and biological characteristics of 4-O-Benzyl Dopamine, providing a robust knowledge base for its application in research and development.

Chemical Properties and Characterization

The chemical identity and purity of 4-O-Benzyl Dopamine are paramount for its use in scientific research. The following sections detail its key physical and chemical properties, supported by spectroscopic data and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 4-O-Benzyl Dopamine is presented in the table below.

| Property | Value | Source |

| CAS Number | 94026-91-2 | [4][7] |

| Molecular Formula | C₁₅H₁₇NO₂ | [4][7] |

| Molecular Weight | 243.30 g/mol | [8] |

| Appearance | Light brown solid | [9] |

| IUPAC Name | 5-(2-aminoethyl)-2-(phenylmethoxy)phenol | [4] |

| InChI | 1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | [4] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylamine side chain, the aromatic protons of both the catechol and benzyl rings, and the benzylic methylene protons. The aromatic region will be complex due to the substitution pattern. Based on data for related compounds, the benzylic protons (O-CH₂-Ph) typically appear as a singlet around 5.0 ppm.[9] The protons of the ethylamine chain would be observed as two triplets, and the aromatic protons would appear in the range of 6.5-7.5 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The benzylic carbon is expected around 70 ppm, with the aliphatic carbons of the ethylamine chain appearing at higher field. The aromatic carbons will resonate in the 110-160 ppm region.[10]

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry of 4-O-Benzyl Dopamine would likely show a molecular ion peak (M⁺) at m/z 243. The fragmentation pattern would be expected to include a prominent peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) from the benzyl group, and a fragment resulting from the cleavage of the ethylamine side chain.[11][12]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of 4-O-Benzyl Dopamine will exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. Aromatic C-H stretching vibrations would appear around 3030 cm⁻¹. The C-O-C stretching of the benzyl ether would be observed in the 1250-1000 cm⁻¹ region.[13][14][15][16]

-

Reactivity and Stability

The chemical behavior of 4-O-Benzyl Dopamine is largely dictated by the interplay of the free phenolic hydroxyl group, the primary amine, and the benzyl ether.

-

Benzyl Ether Stability: The 4-O-benzyl ether is a robust protecting group, stable under a wide range of conditions, including many acidic and basic environments.[3] This stability allows for chemical modifications at the amino group or the 3-hydroxyl position.

-

Cleavage of the Benzyl Ether: The primary method for the deprotection of the benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere and proceeds under mild conditions, making it compatible with many other functional groups.[3]

-

Reactivity of the Catechol and Amine Groups: The remaining free hydroxyl and the primary amine groups retain their characteristic reactivity. The amine can be acylated, alkylated, or participate in condensation reactions. The phenolic hydroxyl can be further functionalized, although its reactivity is influenced by the electron-donating benzyl ether group.

Synthesis of 4-O-Benzyl Dopamine

The synthesis of 4-O-Benzyl Dopamine requires a strategic approach to achieve selective benzylation at the 4-hydroxyl position while the 3-hydroxyl and the primary amine remain free or are temporarily protected. A plausible synthetic route involves the protection of the amine, followed by selective benzylation and subsequent deprotection of the amine.

General Synthetic Strategy

A common strategy for the selective functionalization of dopamine involves the initial protection of the reactive amino group. This prevents side reactions during the subsequent modification of the catechol ring.

Sources

- 1. prepchem.com [prepchem.com]

- 2. The enantiomers of the dopamine agonist N-0437: in vivo and in vitro effects on the release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-O-Benzyl Dopamine | CAS 94026-91-2 | LGC Standards [lgcstandards.com]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of O4'-benzyl-hispidol derivatives and analogs as dual monoamine oxidase-B inhibitors and anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 4-O-Benzyl Dopamine | CAS#:94026-91-2 | Chemsrc [chemsrc.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. 1H and 13C NMR of 3-O and 4-O conjugates of dopamine and other catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine [webbook.nist.gov]

- 12. massbank.eu [massbank.eu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Quest for Selective Dopamine D4 Receptor Antagonism: A Technical Guide to Structure-Activity Relationships and Novel Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Re-evaluating the Role of 4-O-Benzyl Dopamine

Initial exploration into the pharmacological profile of 4-O-Benzyl Dopamine as a dopamine D4 receptor antagonist has revealed a notable scarcity of direct evidence within publicly accessible scientific literature. While the structural hypothesis is intriguing, extensive database searches did not yield specific studies confirming this compound's activity at the D4 receptor. This guide, therefore, pivots from a singular focus on 4-O-Benzyl Dopamine to a broader, more impactful exploration of the principles and proven strategies for designing selective D4 receptor antagonists. We will leverage insights from structurally related compounds and successful antagonist scaffolds to provide a comprehensive technical overview for the discerning scientific audience.

The Dopamine D4 Receptor: A High-Interest Target for Neurological and Psychiatric Disorders

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key player in various physiological and pathological processes. Its unique expression profile, predominantly in the prefrontal cortex, limbic system, and hippocampus, distinguishes it from other dopamine receptor subtypes and implicates it in cognition, emotion, and memory. This distinct localization has made the D4 receptor an attractive target for therapeutic intervention in a range of disorders, including schizophrenia, ADHD, and substance abuse.

The development of D4 receptor-selective ligands has been a long-standing challenge due to the high degree of homology with the D2 and D3 receptors. Achieving selectivity is paramount to minimizing off-target effects, particularly the extrapyramidal symptoms associated with D2 receptor blockade.

Key Structural Motifs and Pharmacophores for D4 Receptor Antagonism

The exploration of chemical space for D4 receptor antagonists has led to the identification of several key structural motifs and pharmacophores that confer high affinity and selectivity. While direct data on 4-O-Benzyl Dopamine is lacking, we can infer potential structure-activity relationships (SAR) by examining related molecular frameworks.

The Benzyl Moiety in D4 Receptor Ligands

The benzyl group, a prominent feature of 4-O-Benzyl Dopamine, is a recurring motif in a variety of D4 receptor antagonists. Its role often involves engaging with a hydrophobic pocket within the receptor, contributing to binding affinity. For instance, in a series of N-(1-Benzyl-3-pyrrolidinyl)-benzamide derivatives, the N-benzyl substituent was found to be crucial for high affinity at D2, D3, and D4 receptors.

The Privileged Piperidine and Piperazine Scaffolds

A significant body of research points to the utility of piperidine and piperazine cores in the design of potent and selective D4 antagonists. These scaffolds provide a versatile platform for orienting key pharmacophoric elements.

One notable example is the development of 4-benzyloxypiperidine derivatives. In these compounds, the benzyloxy moiety occupies a lipophilic region of the D4 receptor binding pocket, while modifications to the piperidine nitrogen allow for fine-tuning of selectivity and pharmacokinetic properties.

Experimental Protocols for Characterizing D4 Receptor Antagonists

The robust evaluation of novel compounds for D4 receptor antagonism relies on a standardized set of in vitro assays. These protocols are designed to determine binding affinity, functional activity, and selectivity.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays involve the use of a radiolabeled ligand with known high affinity for the receptor of interest.

Protocol: [3H]-Spiperone Binding Assay for D4 Receptor Affinity

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine D4 receptor are cultured to confluency.

-

Cells are harvested and homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer.

-

-

Competition Binding Assay:

-

A constant concentration of the radioligand, [3H]-spiperone, is incubated with the cell membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., a novel benzyloxypiperidine derivative) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

-

Data Analysis:

-

The bound radioligand is separated from the unbound ligand by rapid filtration.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays: Determining Antagonist Activity

Functional assays are essential to confirm that a compound not only binds to the D4 receptor but also inhibits its signaling. The D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol: cAMP Inhibition Assay

-

Cell Culture and Treatment:

-

CHO-K1 cells stably expressing the human dopamine D4 receptor are seeded in multi-well plates.

-

The cells are pre-incubated with the test compound at various concentrations.

-

A known D4 receptor agonist (e.g., quinpirole) is then added to stimulate the receptor, in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

-

cAMP Measurement:

-

The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis:

-

The ability of the test compound to block the agonist-induced decrease in cAMP levels is quantified.

-

The data are plotted as a dose-response curve to determine the IC50 of the antagonist.

-

Data Presentation and Visualization

A clear and concise presentation of experimental data is crucial for the interpretation of structure-activity relationships.

Tabulated Binding Affinity and Selectivity Data

| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |

| Lead Compound A | 15 | 250 | 150 | 16.7 | 10 |

| Analog A-1 | 5 | 500 | 200 | 100 | 40 |

| Analog A-2 | 50 | 100 | 80 | 2 | 1.6 |

Caption: Binding affinities (Ki) and selectivity ratios for a series of hypothetical benzyloxypiperidine derivatives at human dopamine D2, D3, and D4 receptors.

Visualization of Key Concepts

Dopamine D4 Receptor Signaling Pathway

Caption: Simplified signaling cascade of the dopamine D4 receptor.

Experimental Workflow for D4 Antagonist Screening

Caption: A typical workflow for the identification and validation of selective D4 receptor antagonists.

Conclusion and Future Directions

The development of selective dopamine D4 receptor antagonists remains a promising avenue for the treatment of various CNS disorders. While the specific role of 4-O-Benzyl Dopamine in this context is not established in the current body of scientific literature, the principles of rational drug design, guided by an understanding of key structural motifs and rigorous experimental validation, continue to drive progress in this field. Future research will likely focus on the discovery of novel chemical scaffolds with improved selectivity and pharmacokinetic profiles, ultimately leading to the development of safer and more effective therapeutics targeting the dopamine D4 receptor.

References

Due to the lack of specific literature on 4-O-Benzyl Dopamine as a D4 antagonist, this reference list is representative of the broader field of dopamine D4 receptor antagonist research and the methodologies described in this guide.

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. (2021). [Link]

-

Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry. (1996). [Link]

-

D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science. (2017). [Link]

-

Pharmacological Characterization of the Dopamine Receptor Coupled to Cyclic AMP Formation Expressed by Rat Mesenteric Artery Vascular Smooth Muscle Cells in Culture. British Journal of Pharmacology. (1993). [Link]

-

Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry. (1991). [Link]

Investigating the Role of 4-O-Benzyl Dopamine in Neuroscience: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential role of 4-O-Benzyl Dopamine in neuroscience. Dopamine, a critical catecholamine neurotransmitter, is implicated in a vast array of neurological processes and disorders, yet its therapeutic application is often hampered by poor blood-brain barrier permeability and rapid metabolism.[1][2] The use of a benzyl-protected form, 4-O-Benzyl Dopamine, presents a plausible prodrug strategy to overcome these limitations. This document outlines the theoretical basis for this approach, its potential neuropharmacological interactions, and detailed, field-proven methodologies for its in-depth investigation. We will explore its synthesis, predicted mechanism of action, and the requisite in vitro and in vivo experimental workflows necessary to elucidate its function and therapeutic potential.

Introduction: The Rationale for 4-O-Benzyl Dopamine

Dopamine plays a pivotal role in motor control, motivation, reward, and cognition.[3][4] Its dysregulation is a hallmark of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[4][5][6] Despite its importance, the direct administration of dopamine is largely ineffective for treating central nervous system disorders due to its inability to cross the blood-brain barrier (BBB) and its rapid metabolism by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1]

The strategic use of a benzyl protecting group on one of the hydroxyl moieties of dopamine, creating 4-O-Benzyl Dopamine, offers a potential solution to these challenges. This modification is hypothesized to increase the lipophilicity of the dopamine molecule, potentially facilitating its passage across the BBB. Once in the brain, enzymatic cleavage of the benzyl ether could release dopamine at its site of action. This prodrug approach is a well-established strategy in medicinal chemistry to enhance the bioavailability of therapeutic agents.

This guide will provide a theoretical and practical framework for investigating 4-O-Benzyl Dopamine, from its fundamental chemical properties to its potential interactions with dopaminergic pathways and the experimental protocols required to validate these hypotheses.

Chemical Properties and Synthesis

4-O-Benzyl Dopamine, with the CAS number 94026-91-2, is a derivative of dopamine where the hydroxyl group at the 4-position of the catechol ring is protected by a benzyl group.[7][8][9] This modification significantly alters its physicochemical properties compared to dopamine.

| Property | Dopamine | 4-O-Benzyl Dopamine (Predicted) |

| Molecular Formula | C8H11NO2 | C15H17NO2 |

| Molecular Weight | 153.18 g/mol [10] | 243.30 g/mol [9] |

| Solubility | High in aqueous solutions | Increased lipophilicity, likely more soluble in organic solvents |

| Blood-Brain Barrier Permeability | Low[1] | Potentially enhanced |

The synthesis of 4-O-Benzyl Dopamine typically involves the selective protection of one of the hydroxyl groups of a dopamine precursor. A common synthetic route involves the reaction of a suitable N-protected dopamine derivative with benzyl bromide in the presence of a base. Subsequent deprotection of the amine group yields 4-O-Benzyl Dopamine. It is crucial to employ purification techniques such as column chromatography to isolate the desired product with high purity.

Predicted Mechanism of Action and Neuropharmacological Profile

The primary hypothesis is that 4-O-Benzyl Dopamine acts as a prodrug, delivering dopamine to the central nervous system. The proposed mechanism involves two key steps:

-

Blood-Brain Barrier Penetration: The increased lipophilicity due to the benzyl group is expected to enhance passive diffusion across the BBB.

-

Bioactivation: Once in the brain, enzymatic cleavage of the benzyl ether bond, likely by cytochrome P450 enzymes or other etherases present in brain tissue, would release active dopamine.

Upon release, the liberated dopamine is expected to interact with the dopaminergic system in its native fashion, binding to dopamine receptors (D1-D5) and being cleared by the dopamine transporter (DAT).

Interaction with Dopamine Receptors

Released dopamine will interact with the five subtypes of dopamine receptors, which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[3] The D4 receptor, in particular, is of significant interest in neuropsychiatric research due to its association with ADHD and schizophrenia.[5][6][11] It is plausible that sustained, localized release of dopamine from 4-O-Benzyl Dopamine could modulate D4 receptor activity, offering a potential therapeutic avenue.

Interaction with the Dopamine Transporter (DAT)

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal. It is anticipated that the released dopamine from 4-O-Benzyl Dopamine will be a substrate for DAT. The parent compound, 4-O-Benzyl Dopamine, may or may not have a significant affinity for DAT, a factor that requires experimental determination.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of 4-O-Benzyl Dopamine as a CNS prodrug.

Experimental Protocols

To validate the hypothesized role of 4-O-Benzyl Dopamine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for this investigation.

In Vitro Characterization

This assay will determine the binding affinity of 4-O-Benzyl Dopamine and its parent compound, dopamine, to the different dopamine receptor subtypes. A competitive radioligand binding assay is a standard method for this purpose.

Objective: To determine the Ki values of 4-O-Benzyl Dopamine and dopamine for D1, D2, D3, D4, and D5 receptors.

Materials:

-

Cell membranes expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5).

-

Radioligands: [³H]SCH23390 (for D1-like), [³H]Spiperone (for D2-like).

-

4-O-Benzyl Dopamine.

-

Dopamine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of 4-O-Benzyl Dopamine and dopamine.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail, and count the radioactivity.

-

Calculate the Ki values using the Cheng-Prusoff equation.

This assay will determine whether 4-O-Benzyl Dopamine acts as an agonist or antagonist at dopamine receptors. A common method is to measure changes in cyclic AMP (cAMP) levels following receptor activation.

Objective: To assess the functional activity of 4-O-Benzyl Dopamine at D1-like (stimulatory) and D2-like (inhibitory) receptors.

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D1 or D2 receptor.[12]

-

Forskolin (to stimulate cAMP production in D2 assays).[12]

-

4-O-Benzyl Dopamine.

-

Dopamine (as a reference agonist).

Procedure (D2 Receptor - cAMP Inhibition): [12]

-

Plate the D2 receptor-expressing cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of 4-O-Benzyl Dopamine or dopamine.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

-

Determine the EC50 or IC50 values.

This assay will assess the conversion of 4-O-Benzyl Dopamine to dopamine in the presence of brain tissue homogenates.

Objective: To determine the rate of enzymatic cleavage of the benzyl group from 4-O-Benzyl Dopamine in a simulated brain environment.

Materials:

-

Rat or mouse brain tissue.

-

Homogenization buffer.

-

4-O-Benzyl Dopamine.

-

HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS for analysis.[15][16][17]

Procedure:

-

Prepare brain homogenates.

-

Incubate the brain homogenate with a known concentration of 4-O-Benzyl Dopamine at 37°C.

-

Collect aliquots at various time points.

-

Stop the enzymatic reaction (e.g., by adding a strong acid).

-

Analyze the samples by HPLC-ECD or LC-MS/MS to quantify the concentrations of 4-O-Benzyl Dopamine and dopamine over time.

-

Calculate the rate of conversion.

In Vivo Evaluation

This technique allows for the measurement of extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[18][19][20][21]

Objective: To measure the levels of dopamine and its metabolites (DOPAC and HVA) in a target brain region (e.g., striatum) following systemic administration of 4-O-Benzyl Dopamine.

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

4-O-Benzyl Dopamine for administration (e.g., intraperitoneal, subcutaneous).

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of the anesthetized animal.

-

Allow the animal to recover.

-

On the day of the experiment, connect the probe to the perfusion pump and fraction collector.

-

Perfuse with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

-

Administer 4-O-Benzyl Dopamine systemically.

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC-ECD.

-

Plot the concentrations over time to determine the pharmacokinetic and pharmacodynamic profile.

The following diagram illustrates the in vivo microdialysis workflow:

Caption: Workflow for in vivo microdialysis experiment.

Potential Neurotoxicology

Dopamine itself can be neurotoxic, particularly through the generation of reactive oxygen species via auto-oxidation or enzymatic metabolism by MAO.[23][24][25][26] This process can lead to mitochondrial dysfunction and oxidative stress, which are implicated in the pathogenesis of Parkinson's disease.[23][24][25] Therefore, it is crucial to assess the potential neurotoxicity of 4-O-Benzyl Dopamine and its metabolites.

Experimental Approach:

-

In Vitro Cell Viability Assays: Use neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures to assess cell death following exposure to various concentrations of 4-O-Benzyl Dopamine.

-

Measurement of Oxidative Stress Markers: Quantify markers of oxidative stress, such as reactive oxygen species (ROS) production and lipid peroxidation, in cell cultures treated with the compound.

-

Mitochondrial Function Assays: Evaluate the impact of 4-O-Benzyl Dopamine on mitochondrial respiration and membrane potential.[23][24]

-

In Vivo Histological Analysis: Following chronic administration of 4-O-Benzyl Dopamine in animal models, perform histological examination of dopaminergic brain regions (e.g., substantia nigra) to look for signs of neuronal damage or loss.

Conclusion

4-O-Benzyl Dopamine represents a promising but largely uninvestigated compound in the field of neuroscience. Its potential to act as a brain-penetrant prodrug for dopamine warrants a thorough and systematic investigation. The experimental framework outlined in this guide provides a comprehensive approach to elucidating its chemical, pharmacological, and toxicological properties. By following these methodologies, researchers can rigorously assess the viability of 4-O-Benzyl Dopamine as a tool for studying the dopaminergic system and as a potential therapeutic agent for dopamine-related neurological disorders.

References

-

Patsnap Synapse. (2024). What are D4 receptor agonists and how do they work?. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor D4. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2020). Analytical methods to monitor dopamine metabolism in plasma: Moving forward with improved diagnosis and treatment of neurological disorders. [Link]

-

PLoS One. (2015). Permeation of Dopamine Sulfate through the Blood-Brain Barrier. [Link]

-

ResearchGate. (n.d.). Dopamine analysis in neuroscience research. Retrieved from [Link]

-

Journal of Neurochemistry. (1998). Dopamine neurotoxicity: inhibition of mitochondrial respiration. [Link]

-

Philosophical Transactions of the Royal Society B: Biological Sciences. (2012). The dopamine D4 receptor: biochemical and signalling properties. [Link]

-

Biochemical Pharmacology. (2004). Dopamine toxicity involves mitochondrial complex I inhibition: implications to dopamine-related neuropsychiatric disorders. [Link]

-

Journal of Neurochemistry. (1982). Determination of Dopamine and Its Acidic Metabolites in Brain Tissue by HPLC With Electrochemical Detection in a Single Run After Minimal Sample Pretreatment. [Link]

-

Medical Science Monitor. (2011). Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders. [Link]

-

Analytical Chemistry. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. [Link]

-

Journal of Neurochemistry. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. [Link]

-

ChemSrc. (n.d.). 4-O-Benzyl Dopamine. Retrieved from [Link]

-

ACS Chemical Neuroscience. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. [Link]

-

IndiaMART. (n.d.). 4-O-Benzyl Dopamine at best price in Mumbai by Clearsynth Labs Limited. Retrieved from [Link]

-

ENCO. (n.d.). 4-O-Benzyl Dopamine. Retrieved from [Link]

-

Journal of Neuroscience Methods. (2005). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. [Link]

-

Reddit. (2016). Why has dopamine evolved to be neurotoxic?. Retrieved from [Link]

-

ResearchGate. (1998). Dopamine Neurotoxicity: Inhibition of Mitochondrial Respiration. Retrieved from [Link]

-

The FASEB Journal. (2019). Dopamine Regulates Blood-Brain Barrier Endothelial Cell Hyperpermeability. [Link]

-

ResearchGate. (2022). Quantification of dopamine and its metabolites in Drosophila brain using HPLC. Retrieved from [Link]

-

Brain Research. (1996). Dopamine neurotoxicity in cortical neurons. [Link]

-

Stanford University. (2025). Commercial Opportunity - Dopamine (DA) control of blood-brain barrier (BBB) permeability. Retrieved from [Link]

-

ResearchGate. (2007). Blood-brain barrier transport of pramipexole, a dopamine D2 agonist. Retrieved from [Link]

-

Journal of Applicable Chemistry. (2023). Colorimetric Studies for the Detection of Dopamine Using Vanillin. [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

Neurology. (2002). Neuroprotection and dopamine agonists. [Link]

-

Neurologia i Neurochirurgia Polska. (2007). [Neuroprotective effect of dopamine agonists]. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

-

Antioxidants. (2022). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. [Link]

-

Molecules. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

-

Antioxidants. (2020). The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress. [Link]

-

Wikipedia. (n.d.). Dopamine. Retrieved from [Link]

-

ResearchGate. (2014). Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. Retrieved from [Link]

-

Cheméo. (n.d.). Dopamine (CAS 51-61-6) - Chemical & Physical Properties. Retrieved from [Link]

Sources

- 1. Permeation of Dopamine Sulfate through the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. What are D4 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 6. Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-O-Benzyl Dopamine | CAS 94026-91-2 | LGC Standards [lgcstandards.com]

- 8. 4-O-Benzyl Dopamine | CAS#:94026-91-2 | Chemsrc [chemsrc.com]

- 9. scbt.com [scbt.com]

- 10. Dopamine (CAS 51-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. Analytical methods to monitor dopamine metabolism in plasma: Moving forward with improved diagnosis and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dopamine neurotoxicity: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dopamine toxicity involves mitochondrial complex I inhibition: implications to dopamine-related neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Dopamine neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Functional Profile of 4-O-Benzyl Dopamine: A Technical Guide

This guide outlines a comprehensive, multi-stage research plan to conduct a preliminary functional characterization of the novel compound, 4-O-Benzyl Dopamine. As a structural analog of the endogenous neurotransmitter dopamine, this molecule holds potential as a modulator of the dopaminergic system. The following experimental framework is designed for researchers, scientists, and drug development professionals to systematically elucidate its pharmacological properties, from initial receptor interaction to downstream cellular signaling.

I. Introduction and Rationale

Dopamine is a critical catecholamine neurotransmitter that governs a wide array of physiological processes, including motor control, motivation, reward, and cognitive function.[1][2] Its effects are mediated by five distinct G protein-coupled receptor (GPCR) subtypes, broadly classified into the D1-like (D1, D5) and D2-like (D2, D3, D4) families.[3][4] The D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase.[4][] This differential signaling allows for the fine-tuning of neuronal activity and behavior.

The introduction of a benzyl group at the 4-hydroxyl position of dopamine creates 4-O-Benzyl Dopamine (CAS 94026-91-2), a molecule with altered steric and electronic properties.[6][7] This modification could potentially alter its affinity and selectivity for dopamine receptor subtypes, or even introduce novel interactions with other targets. A systematic investigation is therefore warranted to determine its functional profile. This guide proposes a logical, phased approach, beginning with fundamental receptor binding assays and progressing to more complex cellular signaling and functional readouts. The causality behind each experimental choice is explained to ensure a self-validating and robust preliminary study.

II. Phase 1: Receptor Binding Affinity and Selectivity Profiling

The foundational step in characterizing any novel ligand is to determine its binding characteristics at the intended targets. This phase aims to quantify the affinity of 4-O-Benzyl Dopamine for each of the five dopamine receptor subtypes and to assess its selectivity.

Experimental Protocol: Radioligand Competition Binding Assays

This classic and robust method will be used to determine the binding affinity (Ki) of 4-O-Benzyl Dopamine for human D1, D2, D3, D4, and D5 receptors. The protocol involves using a radiolabeled ligand with known high affinity for a specific receptor subtype and measuring the ability of the unlabeled test compound (4-O-Benzyl Dopamine) to displace it.

Step-by-Step Methodology:

-

Membrane Preparation: Obtain commercially available cell membrane preparations individually expressing each of the five human dopamine receptor subtypes (e.g., from HEK293 or CHO cells).

-

Assay Buffer Preparation: Prepare an appropriate binding buffer for each receptor subtype. A typical buffer might contain 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, adjusted to a pH of 7.4.

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and a range of concentrations of 4-O-Benzyl Dopamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

D1-like receptors (D1, D5): Use [³H]SCH23390 as the radioligand.

-

D2-like receptors (D2, D3, D4): Use [³H]Spiperone or [³H]Raclopride as the radioligand.

-

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 4-O-Benzyl Dopamine. Use non-linear regression to fit the data and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Data Presentation:

The results of the binding assays should be summarized in a clear, tabular format for easy comparison of affinities and calculation of selectivity ratios.

| Receptor Subtype | Radioligand | Ki of 4-O-Benzyl Dopamine (nM) | Selectivity Ratio (vs. Primary Target) |

| D1 | [³H]SCH23390 | Experimental Value | Calculated Value |

| D2 | [³H]Spiperone | Experimental Value | Calculated Value |

| D3 | [³H]Spiperone | Experimental Value | Calculated Value |

| D4 | [³H]Spiperone | Experimental Value | Calculated Value |

| D5 | [³H]SCH23390 | Experimental Value | Calculated Value |

Rationale for Experimental Choices:

-

Radioligand binding is the gold standard for determining direct interaction between a ligand and a receptor, providing quantitative affinity data.

-

Competition assays are highly efficient for screening new compounds and are more straightforward than saturation binding experiments for initial characterization.

-

The choice of well-established, high-affinity radioligands for each receptor family ensures reliable and reproducible results.

III. Phase 2: Functional Activity Assessment

Once the binding profile is established, the next critical step is to determine the functional consequence of this binding. Is 4-O-Benzyl Dopamine an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)? This phase will employ functional assays that measure downstream signaling events.

Experimental Workflow: Functional Assays

Caption: Simplified Dopamine Receptor Signaling Pathways.

The results of these studies will form a critical foundation for any further drug development efforts. Positive findings, such as high affinity and selectivity for a particular receptor subtype coupled with potent functional activity, would justify progression to more advanced in vivo studies to assess behavioral effects, pharmacokinetics, and therapeutic potential in models of neurological or psychiatric disorders. [9]

VI. References

-

Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

-

Klein, M. O., et al. (2019). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and Molecular Neurobiology, 39(1), 31-59. [Link]

-

Barbu, A. C., et al. (2020). Dopamine receptor signaling pathways and associated diseases. International Journal of Molecular Sciences, 21(21), 7944. [Link]

-

Beaulieu, J. M., et al. (2015). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 6, 224. [Link]

-

Wikipedia contributors. (2024, January 8). Dopamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Neves, G. A., & Dufailu, O. A. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]

-

Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. ResearchGate. [Link]

-

Lindsley, C. W., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(9), 8031. [Link]

-

Wikipedia contributors. (2023, December 29). Dopamine receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Heien, M. L., et al. (2004). Rapid Dopamine Release in Freely Moving Rats. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

-

Chemsrc. (n.d.). 4-O-Benzyl Dopamine. [Link]

Sources

- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. 4-O-Benzyl Dopamine | CAS#:94026-91-2 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dopamine receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

4-O-Benzyl Dopamine as a protected dopamine analog

An In-Depth Technical Guide to 4-O-Benzyl Dopamine: A Protected Analog for Advanced Synthesis

Abstract

Dopamine, a critical catecholamine neurotransmitter, is fundamental to numerous physiological processes, including motor control, motivation, and reward.[1][2] Its synthesis and chemical modification are central to the development of novel therapeutics for neurological and psychiatric disorders.[3][4] However, the inherent reactivity of its catechol moiety presents significant challenges in multi-step organic synthesis. This guide provides a comprehensive technical overview of 4-O-Benzyl Dopamine, a key protected intermediate that circumvents these challenges. We will explore the rationale for its use, detailed protocols for its synthesis and deprotection, and its application as a building block in complex molecule synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: The Synthetic Challenge of Dopamine

Dopamine's structure, featuring a primary amine and a catechol ring (a benzene ring with two adjacent hydroxyl groups), makes it highly susceptible to oxidation and other side reactions.[1] In the course of a multi-step synthesis, unprotected hydroxyl groups can interfere with reactions targeting other parts of the molecule, leading to low yields and complex product mixtures.

To achieve selective transformations, chemists employ a strategy of temporarily masking reactive functional groups. This is accomplished using "protecting groups," which are selectively introduced and later removed under specific conditions.[5][6] The benzyl group (Bn) is a robust and widely used protecting group for hydroxyl functions due to its stability across a broad range of acidic and basic conditions.[5][7][8] Its introduction forms a benzyl ether, which is generally unreactive to many common reagents. Critically, it can be selectively removed under mild reductive conditions, most commonly through catalytic hydrogenolysis.[5][9]

4-O-Benzyl Dopamine is a derivative where one of the two catechol hydroxyls—the one at the 4-position—is protected as a benzyl ether. This mono-protection strategy leaves the primary amine and the second hydroxyl group available for further modification, making it an invaluable intermediate in the synthesis of dopamine receptor ligands, probes for neurochemical studies, and other complex bioactive molecules.[10][11]

Synthesis and Characterization of 4-O-Benzyl Dopamine

The synthesis of 4-O-Benzyl Dopamine is typically achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[12]

Synthesis Protocol

Objective: To selectively benzylate the 4-position hydroxyl group of dopamine hydrochloride.

Principle: Dopamine hydrochloride is treated with a base to generate the free amine and deprotonate the more acidic phenolic hydroxyls. The resulting phenoxide ion acts as a nucleophile, attacking benzyl bromide in an SN2 reaction. Careful control of stoichiometry allows for mono-benzylation.

Materials:

-

Dopamine Hydrochloride

-

Benzyl Bromide (BnBr)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DMF.

-

Deprotonation: Carefully add Sodium Hydride (1.1 equivalents) to the stirred DMF at 0 °C (ice bath).

-

Dopamine Addition: Dissolve Dopamine Hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

-

Benzylation: Cool the reaction mixture back to 0 °C. Add Benzyl Bromide (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and Ethyl Acetate. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexane to elute the product.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield 4-O-Benzyl Dopamine as a solid or viscous oil. Confirm identity and purity using NMR, MS, and IR spectroscopy.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

Table 1: Physicochemical Properties of 4-O-Benzyl Dopamine

| Property | Value | Reference |

| CAS Number | 94026-91-2 | [13][14][15] |

| Molecular Formula | C₁₅H₁₇NO₂ | [13][15] |

| Molecular Weight | 243.30 g/mol | [13][15] |

| Appearance | White to off-white solid or oil | |

| SMILES | NCCc1ccc(OCc2ccccc2)c(O)c1 | [13] |

Table 2: Expected NMR Spectroscopic Data (in CDCl₃ or DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.30 - 7.50 | m | 5H | Ar-H (Benzyl) |

| ~6.60 - 6.90 | m | 3H | Ar-H (Dopamine ring) | |

| ~5.05 | s | 2H | -O-CH₂ -Ph | |

| ~2.90 - 3.10 | t | 2H | Ar-CH₂-CH₂ -NH₂ | |

| ~2.60 - 2.80 | t | 2H | Ar-CH₂ -CH₂-NH₂ | |

| ~1.50 - 2.00 | br s | 2H | -NH₂ | |

| ¹³C NMR | ~158 | s | 1C | C -OBn |

| ~145 | s | 1C | C -OH | |

| ~137 | s | 1C | Ar-C (ipso, Benzyl) | |

| ~127 - 129 | d | 5C | Ar-C H (Benzyl) | |

| ~115 - 122 | d | 3C | Ar-C H (Dopamine ring) | |

| ~130 | s | 1C | Ar-C (ipso, Dopamine) | |

| ~71 | t | 1C | -O-CH₂ -Ph | |

| ~42 | t | 1C | Ar-CH₂-CH₂ -NH₂ | |

| ~38 | t | 1C | Ar-CH₂ -CH₂-NH₂ |

Application Workflow: Synthesis of an N-Acyl Derivative

4-O-Benzyl Dopamine serves as a versatile scaffold. The free primary amine is a common site for elaboration to build more complex molecules, such as ligands for dopamine receptors.[16]

Experimental Workflow: N-Acetylation

Objective: To acylate the primary amine of 4-O-Benzyl Dopamine, demonstrating its utility as a synthetic intermediate.

Caption: Synthetic workflow using 4-O-Benzyl Dopamine.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-O-Benzyl Dopamine (1.0 equivalent) in an appropriate solvent like Dichloromethane (DCM) or THF.

-

Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and cool to 0 °C.

-

Acylation: Slowly add the acylating agent, for example, Acetyl Chloride (1.1 equivalents), dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purification: Purify the resulting N-Acyl-4-O-Benzyl Dopamine product via column chromatography. This intermediate is now ready for the final deprotection step.

Deprotection: Regenerating the Catechol

The final and crucial step in many synthetic sequences involving 4-O-Benzyl Dopamine is the removal of the benzyl protecting group to unveil the free catechol of the target molecule.

Deprotection Protocol: Catalytic Hydrogenolysis

This is the most common and mildest method for benzyl ether cleavage.[5][9]

Principle: In the presence of a palladium catalyst, molecular hydrogen (H₂) is adsorbed onto the catalyst surface and cleaves the benzylic carbon-oxygen bond, liberating the free hydroxyl group and generating toluene as a byproduct.

Materials:

-

N-Acyl-4-O-Benzyl Dopamine

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Step-by-Step Methodology:

-

Setup: Dissolve the protected compound in Methanol in a round-bottom flask.

-

Catalyst: Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon).

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is often complete within a few hours but may be left overnight. Monitor by TLC until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.

-

Concentration: Rinse the filter cake with additional methanol and concentrate the combined filtrates under reduced pressure to yield the deprotected product. Further purification may be required depending on the substrate.

Caption: Catalytic hydrogenolysis for benzyl group removal.

Alternative Deprotection Methods

While hydrogenolysis is preferred, other methods exist for substrates incompatible with reductive conditions (e.g., those containing alkenes or alkynes).[8]

-

Strong Acids: Reagents like HBr or BBr₃ can cleave benzyl ethers, but these harsh conditions limit their applicability.[12]

-

Oxidative Cleavage: For substituted benzyl ethers like the p-methoxybenzyl (PMB) group, oxidative cleavage with reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is effective.[12][17][18]

Discussion: Advantages and Limitations

The selection of a protecting group is a critical decision in synthesis design.

Advantages of 4-O-Benzyl Protection:

-

Stability: The benzyl ether is robust and withstands a wide array of non-reductive chemical conditions, including many bases, nucleophiles, and mild acids.[5][8]

-

Selective Removal: Catalytic hydrogenolysis provides a mild and highly selective method for deprotection, often leaving other functional groups intact.[5]

-

Accessibility: Benzyl bromide is a readily available and relatively inexpensive reagent.

Limitations and Considerations:

-

Reductive Sensitivity: The primary deprotection method, hydrogenolysis, is incompatible with other reducible functional groups such as alkenes, alkynes, azides, and some nitro groups.[12]

-

Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst, inhibiting the deprotection reaction.

-

Harsh Removal Alternatives: Alternative deprotection methods often require harsh conditions that may not be suitable for complex, sensitive molecules.[7]

-

Potential Side Reactions: During benzylation of catechols, over-benzylation or C-benzylation (alkylation of the aromatic ring) can sometimes occur as a side reaction.[19]

Conclusion

4-O-Benzyl Dopamine is a cornerstone intermediate for the chemical neuroscience and medicinal chemistry communities. It provides a reliable and effective solution to the inherent synthetic challenges posed by dopamine's reactive catechol moiety. By temporarily masking a key hydroxyl group, it opens a gateway to a vast chemical space, enabling the synthesis of novel and complex dopamine analogs, receptor ligands, and molecular probes. A thorough understanding of its synthesis, reactivity, and deprotection protocols, as detailed in this guide, is essential for any researcher aiming to develop next-generation tools and therapeutics targeting the dopaminergic system.

References

- LGC Standards. (n.d.). 4-O-Benzyl Dopamine | CAS 94026-91-2.

- Chemsrc. (n.d.). 4-O-Benzyl Dopamine | CAS#:94026-91-2.

- Wikipedia. (n.d.). Benzyl group.

- Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group.

- Santa Cruz Biotechnology. (n.d.). 4-O-Benzyl Dopamine | CAS 94026-91-2.

- Reingruber, R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.

- Gogoi, P., & Argade, N. P. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 71(24), 9082-9085.

- Suzhou Highfine Biotech. (2025, July 22). Amino Protecting Group-Benzyl Series.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Paudel, S., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Frontiers in Chemistry, 6, 55.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- Fisher Scientific. (n.d.). 4-O-Benzyl Dopamine, TRC 25 mg.

- Sigma-Aldrich. (n.d.). Dopamine Synthesis.

- Wikipedia. (n.d.). Dopamine.

- Monajjemi, M., & Boghrati, M. (2014). NMR and NBO investigation of Dopamine properties in point view of Brain activities. Journal of Computational and Theoretical Nanoscience, 11(1), 168-176.

- Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Tetrahedron, 38(24), 3565-3572.

- Flydal, M. I., & Martinez, A. (2024). Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. Journal of Neural Transmission, 131(5), 599-618.

- Zhai, J., et al. (2024).

- University of Colorado Anschutz Medical Campus. (2025, July 11). New Discovery Reveals Dopamine Operates with Surgical Precision, Not as a Broad Signal.

- Tascedda, F., et al. (2009).

- González-Reyes, S., et al. (2022). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. International Journal of Molecular Sciences, 23(23), 15003.

- Reingruber, R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed.

- Nakamura, S., et al. (2010). ANALYSIS OF BENZYLATION PRODUCTS OF (+)

- Shiraishi, Y., et al. (2019). N-Enriched L-Dopa as a Triple-Resonance NMR Probe to Monitor Neurotransmitter Dopamine in the Brain and Liver Extracts of Mice.

Sources

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. news.cuanschutz.edu [news.cuanschutz.edu]

- 3. portlandpress.com [portlandpress.com]

- 4. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 7. Benzyl group - Wikipedia [en.wikipedia.org]

- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. 4-O-Benzyl Dopamine | CAS 94026-91-2 | LGC Standards [lgcstandards.com]

- 14. 4-O-Benzyl Dopamine | CAS#:94026-91-2 | Chemsrc [chemsrc.com]

- 15. scbt.com [scbt.com]

- 16. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Discovery and Synthesis of 4-O-Benzyl Dopamine: A Prodrug Approach for Enhanced Dopaminergic Activity

Introduction: The Challenge of Dopamine Delivery

Dopamine, a critical catecholamine neurotransmitter, plays a pivotal role in motor control, motivation, reward, and various cognitive functions. Its deficiency is a hallmark of neurodegenerative disorders such as Parkinson's disease. However, the direct therapeutic administration of dopamine is ineffective as it cannot cross the blood-brain barrier (BBB). This has necessitated the development of dopamine precursors, or prodrugs, that can traverse the BBB and subsequently be converted into dopamine within the central nervous system. L-DOPA remains the gold standard for Parkinson's treatment, but its long-term use is associated with significant side effects, including motor fluctuations and dyskinesias, driving the search for alternative therapeutic strategies.

The Rationale for 4-O-Benzyl Dopamine: A Novel Prodrug Strategy

The concept behind 4-O-Benzyl Dopamine stems from the need to overcome the limitations of existing dopamine precursors. The primary hypothesis was to create a more lipophilic and stable derivative of dopamine that could efficiently cross the blood-brain barrier. The addition of a benzyl group to the 4-hydroxy position of dopamine was proposed to mask the polar hydroxyl group, thereby increasing its lipid solubility. Furthermore, this modification was hypothesized to protect the catechol moiety from premature metabolism by enzymes such as catechol-O-methyltransferase (COMT) in the periphery, potentially leading to greater bioavailability in the brain. The expectation was that once in the brain, the benzyl group would be cleaved by specific enzymes, releasing dopamine at the target site.

Synthesis of 4-O-Benzyl Dopamine: A Step-by-Step Protocol

The synthesis of 4-O-Benzyl Dopamine is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The following protocol outlines a common and effective method.

Experimental Protocol: Synthesis of 4-O-Benzyl Dopamine

Materials:

-

Dopamine hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of dopamine hydrochloride (1 equivalent) in dry DMF, add potassium carbonate (2.5 equivalents). Stir the suspension at room temperature for 30 minutes.

-

Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 4-O-Benzyl Dopamine.

Diagram of the Synthesis Pathway for 4-O-Benzyl Dopamine:

Caption: Synthetic route for 4-O-Benzyl Dopamine from Dopamine HCl.

Purification and Analytical Characterization

Ensuring the purity and identity of the synthesized 4-O-Benzyl Dopamine is crucial for its subsequent biological evaluation.

Purification:

-

Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase is used with a mobile phase gradient of ethyl acetate in hexane. The polarity of the mobile phase is gradually increased to elute the product from the column, separating it from unreacted starting materials and byproducts.

Analytical Characterization:

The structure and purity of the final compound are typically confirmed using a combination of the following spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the presence of the benzyl group and the overall structure of the molecule.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the successful addition of the benzyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Table 1: Typical Analytical Data for 4-O-Benzyl Dopamine

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to aromatic protons of the dopamine and benzyl groups, and ethylamine side chain |

| ¹³C NMR | Carbons of the catechol ring, benzyl group, and ethylamine side chain |

| Mass Spec (m/z) | [M+H]⁺ corresponding to the molecular weight of 4-O-Benzyl Dopamine |

| HPLC Purity | >98% |

Proposed Mechanism of Action: In Vivo Conversion to Dopamine

The therapeutic efficacy of 4-O-Benzyl Dopamine as a prodrug is contingent upon its efficient conversion to dopamine within the brain. It is hypothesized that upon crossing the blood-brain barrier, the benzyl group is cleaved by cytochrome P450 enzymes in the liver and brain to release dopamine.

Diagram of the Proposed Metabolic Pathway of 4-O-Benzyl Dopamine:

Caption: Proposed conversion of 4-O-Benzyl Dopamine to Dopamine in the brain.

Conclusion and Future Directions

4-O-Benzyl Dopamine represents a promising avenue in the development of novel dopamine prodrugs. Its synthesis is achievable through established chemical methods, and its lipophilic nature holds the potential for enhanced brain penetration compared to dopamine itself. Further preclinical and clinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, and to assess its therapeutic potential in the treatment of dopamine-deficient disorders. The principles underlying the design of 4-O-Benzyl Dopamine can also inform the development of other targeted prodrugs for various neurological conditions.

References

- Synthesis and preliminary evaluation of 4-O-benzylated dopamine analogues as potential dopamine precursors.Journal of Medicinal Chemistry. (A representative, though hypothetical, reference illustrating the type of source for this information. A real-world guide would cite specific, existing papers.)

- The Blood-Brain Barrier: A Challenge for Drug Delivery to the Central Nervous System.Nature Reviews Neuroscience. (A representative review article on the challenges of drug delivery to the brain.)

- Cytochrome P450 Enzymes in Drug Metabolism.Annual Review of Pharmacology and Toxicology. (A representative review on the role of CYP enzymes in drug metabolism.)

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-O-Benzyl Dopamine

Abstract

4-O-Benzyl Dopamine is a synthetic derivative of the endogenous neurotransmitter dopamine, characterized by the substitution of a benzyl group at the oxygen of the C4 hydroxyl moiety. While this molecule is commercially available for research purposes, its specific mechanism of action has not been extensively elucidated in peer-reviewed literature. This technical guide provides a comprehensive exploration of the potential pharmacodynamic and pharmacokinetic properties of 4-O-Benzyl Dopamine. Drawing upon its structural similarity to dopamine and other neurologically active compounds, we will dissect two primary hypothetical mechanisms: direct interaction with dopamine receptors and its potential as a dopamine prodrug. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and proposing a rigorous experimental framework to systematically characterize the pharmacological profile of this intriguing compound.

Introduction: The Dopaminergic System

The dopaminergic system is a critical neuromodulatory network in the central nervous system (CNS) that governs a wide array of physiological processes, including motor control, motivation, reward, and cognitive functions.[1] Dopamine, a catecholamine neurotransmitter, exerts its effects by binding to and activating five distinct G-protein coupled receptors (GPCRs), classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2]

-

D1-like receptors (D1, D5): These receptors are primarily coupled to the Gαs/olf G-protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is generally associated with excitatory neuronal effects.

-

D2-like receptors (D2, D3, D4): Conversely, this family of receptors is coupled to the Gαi/o G-protein. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP.[4] This pathway is typically linked to inhibitory neuronal effects.

The precise physiological response to dopamine is dictated by the specific receptor subtype and its neuroanatomical location.[3] Consequently, the development of subtype-selective dopamine receptor ligands is a major focus in the pursuit of more effective therapeutics for a range of neuropsychiatric and neurological disorders, including Parkinson's disease and schizophrenia.[2]

4-O-Benzyl Dopamine: A Structural Perspective

4-O-Benzyl Dopamine is a molecule that retains the core ethylamine pharmacophore of dopamine but is modified at the 4-position of the catechol ring with a benzyl ether linkage. This structural alteration has profound implications for its potential mechanism of action, raising two primary hypotheses that will be explored in this guide.

Hypothesis 1: Direct Dopamine Receptor Interaction

The first hypothesis posits that 4-O-Benzyl Dopamine may act as a direct ligand for one or more dopamine receptor subtypes. The presence of the benzyl group introduces a bulky, lipophilic moiety that could significantly alter the binding affinity and selectivity profile compared to dopamine itself.

Research into structurally related compounds provides some context for this hypothesis. For instance, a class of 3- and 4-benzyloxypiperidine derivatives has been identified as potent and selective antagonists for the D4 dopamine receptor.[5] This suggests that the benzyloxy motif can be accommodated within the binding pocket of certain dopamine receptors and may even confer selectivity.

However, it is crucial to consider that the ethylamine side chain of 4-O-Benzyl Dopamine differs from the piperidine core of these known D4 antagonists. The interaction of the protonated amine and the remaining free 3-hydroxyl group with key amino acid residues in the receptor binding pocket is critical for the activity of dopamine itself. The presence of the 4-O-benzyl group could sterically hinder optimal binding or alter the electronic properties of the catechol ring, potentially leading to a range of functional outcomes from agonism to antagonism at different receptor subtypes.

Hypothesis 2: A Prodrug of Dopamine

The second major hypothesis is that 4-O-Benzyl Dopamine functions as a prodrug, undergoing metabolic cleavage in vivo to release dopamine. Prodrug strategies are frequently employed in neuropharmacology to overcome the poor blood-brain barrier permeability of many neurotransmitters, including dopamine.[6][7][8]

The benzyl ether linkage in 4-O-Benzyl Dopamine could be susceptible to enzymatic hydrolysis by cytochrome P450 enzymes in the liver or other tissues, yielding dopamine and benzyl alcohol as metabolites. If this conversion occurs centrally after crossing the blood-brain barrier, it could lead to a localized and sustained increase in dopamine levels in the brain.[9] This approach could offer therapeutic advantages over systemic L-dopa administration by potentially reducing peripheral side effects.[6]

However, the in vivo stability of the benzyl ether bond is a critical and currently unknown factor. If the molecule is too stable, it may not release dopamine effectively. Conversely, if it is too rapidly metabolized in the periphery, it would fail to deliver a significant concentration of the parent compound to the CNS.